N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
Description
N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core, a phenyl group at position 1, and a 3-oxo-butanamide side chain with N,N-dimethyl substitution. Its design leverages the pyrazolo[3,4-d]pyrimidine scaffold, which is frequently modified to enhance binding affinity and selectivity toward therapeutic targets.
Properties
IUPAC Name |
N,N-dimethyl-3-oxo-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11(23)14(17(25)20(2)3)21-10-18-15-13(16(21)24)9-19-22(15)12-7-5-4-6-8-12/h4-10,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFHUOZWEXJBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl group and the butanamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Features
The pyrazolo[3,4-d]pyrimidine core is common among analogs, but substitutions at key positions dictate functional diversity:
Key Observations :
- Side Chain Diversity : The target compound’s N,N-dimethyl-3-oxo-butanamide side chain distinguishes it from hydrazides (e.g., 237) and sulfonamides (e.g., 10a). Dimethylation may enhance metabolic stability compared to primary amides .
- Core Modifications : Substituents at position 6 (e.g., 6-methyl in 237) and additional aromatic groups (e.g., benzoyl in 10a) influence steric and electronic interactions with target proteins .
EGFR Inhibition
- Compound 237 : EGFR IC50 = 0.186 µM, less potent than erlotinib (IC50 = 0.03 µM) but significant for a hydrazide derivative .
- Compound 10a/10b: No direct EGFR data, but anti-HIV1 and cyclin-D inhibition highlight divergent targets .
- Apoptosis Induction : Flow cytometry revealed compound 235 (hydrazide analog) induces the highest apoptosis (47.8% at 10 µM), followed by 237 (34.5%) .
Antimicrobial Activity
- Peptide Derivatives (e.g., 17) : MIC < 1 µg/mL against gram-positive bacteria (e.g., S. aureus), attributed to pyrazolopyrimidine-mediated disruption of bacterial membranes .
Physicochemical Properties
- Solubility : Sulfonamide derivatives (e.g., 10a) exhibit lower solubility due to aromatic bulk, while the target compound’s dimethyl group may improve lipophilicity for membrane penetration .
- Molecular Weight : Analogs range from 374.4 (pyridin-2-ylmethyl propanamide) to 714.01 (10a), with the target compound (~389.4) falling within the optimal range for oral bioavailability .
Mechanism of Action
- ATP-Binding Site Inhibition : Docking studies (PDB ID: 1M17) show hydrazide analogs (e.g., 237) bind competitively to EGFR’s ATP pocket, a mechanism likely shared by the target compound given structural similarities .
Biological Activity
N,N-Dimethyl-3-oxo-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure comprises a dimethyl group attached to a butanamide backbone, along with a pyrazolo[3,4-d]pyrimidine moiety. The unique combination of these functional groups contributes to its biological activity.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various mechanisms of action, particularly in anticancer activities. These mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Modulation of Growth Factors : It can interfere with growth factor signaling pathways that are critical for tumor growth and survival .
- Antioxidant Activity : Some derivatives have shown antioxidant properties, which can help mitigate oxidative stress in cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Antioxidant | Reduced oxidative stress | |
| Enzyme Inhibition | Inhibition of HDAC and thymidylate synthase |
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values were determined using standard MTT assays across different concentrations. The compound showed selective toxicity towards malignant cells while sparing normal cells.
Case Study 2: Mechanistic Insights
In another investigation, molecular docking studies were performed to elucidate the binding interactions between the compound and its target enzymes. The results indicated strong binding affinities, suggesting that the compound effectively inhibits target enzymes critical for cancer cell metabolism and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
